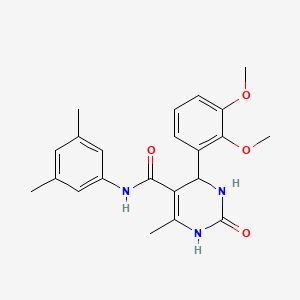![molecular formula C17H15NO2 B2901776 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid CAS No. 469892-43-1](/img/structure/B2901776.png)
3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid, also known as 3a,4,5,11c-THBCQCA, is a cyclopentaquinoline-based compound that has recently been studied for its potential applications in scientific research. This compound is of particular interest due to its ability to interact with various biological molecules and its potential to be used as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA is not yet fully understood. However, it is believed that this compound interacts with various biological molecules, such as enzymes and receptors, and modulates their activity. Additionally, 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA has been found to act as a ligand for drug delivery and as an inhibitor of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA are not yet fully understood. However, this compound has been found to interact with various biological molecules and modulate their activity. Additionally, 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA has been studied for its potential to act as an inhibitor of certain enzymes, including cytochrome P450, as well as its potential to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA in laboratory experiments include its potential to interact with various biological molecules and modulate their activity, as well as its potential to act as an inhibitor of certain enzymes and as an antioxidant. Additionally, this compound is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. However, there are some limitations to using 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA in laboratory experiments, such as its potential toxicity and the lack of information regarding its biochemical and physiological effects.
Zukünftige Richtungen
The potential future directions for 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA research include further studies into its biochemical and physiological effects, as well as its potential to be used as a therapeutic agent. Additionally, further research into its potential to act as an inhibitor of certain enzymes and as an antioxidant could be beneficial. Additionally, further research into its potential to act as a ligand for drug delivery could be beneficial. Finally, further research into its potential toxicity and the development of methods to reduce its toxicity could be beneficial.
Synthesemethoden
3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA can be synthesized through a multi-step process. The first step involves the reaction of a cyclopentaquinoline derivative and a substituted pyridine to form a 1,2,3-triazole derivative. This is followed by a condensation reaction with a carboxylic acid, which results in the formation of the desired cyclopentaquinoline-based compound. The final step involves the addition of a hydrogen atom to the carboxylic acid group, resulting in the formation of 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA.
Wissenschaftliche Forschungsanwendungen
3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA has been studied for its potential applications in scientific research. This compound has been found to interact with various biological molecules and is of particular interest for its potential as a therapeutic agent. It has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential to act as a ligand for drug delivery. Additionally, 3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acidHBCQCA has been studied for its potential to act as an inhibitor of certain enzymes, including cytochrome P450, as well as its potential to act as an antioxidant.
Eigenschaften
IUPAC Name |
11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene-12-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXGRTQDOFCAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)


![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2901708.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)

![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2901716.png)